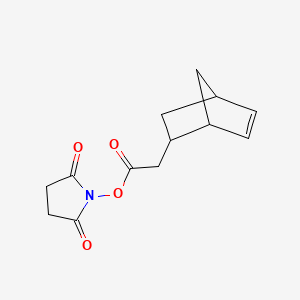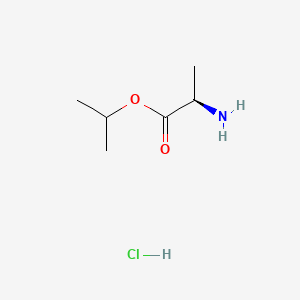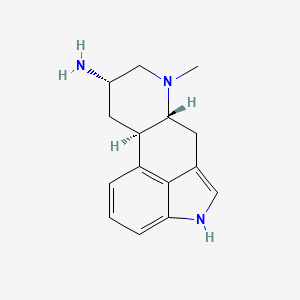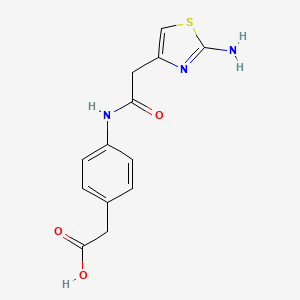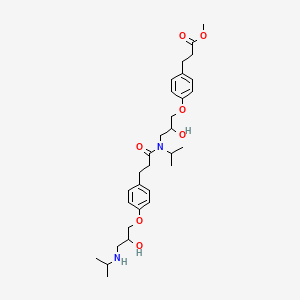
Esmolol dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esmolol Dimer is a derivative of Esmolol, a cardioselective beta-1 receptor blocker . It has a molecular formula of C31H46N2O7 and a molecular weight of 558.7 . Esmolol Dimer can be used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Esmolol .
Synthesis Analysis
In the synthesis of Esmolol hydrochloride, four prominent process impurities were formed, one of which is Esmolol dimer . These impurities were detected in gradient HPLC method . The impurities are synthesized in different synthesis methods and characterized .Molecular Structure Analysis
The molecular structure of Esmolol dimer was confirmed by 1H NMR, IR, and Mass spectral data . The structural elucidation by spectral data is discussed .Physical And Chemical Properties Analysis
Esmolol Dimer has a molecular formula of C31H46N2O7 and a molecular weight of 558.7 . More detailed physical and chemical properties are not explicitly mentioned in the sources.Wissenschaftliche Forschungsanwendungen
Analytical Method Development
The dimer form of Esmolol is utilized in analytical method development and validation, particularly in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Esmolol .
Green Chemo-Enzymatic Synthesis
Esmolol and its derivatives are synthesized using green chemistry protocols, involving enzymatic steps for higher enantiomeric purity and yield. This is crucial for producing pharmaceuticals with reduced environmental impact .
Wirkmechanismus
Target of Action
Esmolol Dimer primarily targets the beta-1 adrenergic receptors in the heart . These receptors play a crucial role in regulating the heart’s function, including the force and rate of heart contractions .
Mode of Action
Esmolol Dimer acts as a cardioselective beta-1 receptor blocker . It competes for receptor binding sites, blocking the agonistic effect of the sympathetic neurotransmitters . This interaction leads to a decrease in the force and rate of heart contractions . Esmolol Dimer prevents the action of two naturally occurring substances: epinephrine and norepinephrine .
Biochemical Pathways
Esmolol Dimer affects the beta-adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it inhibits the action of epinephrine and norepinephrine, disrupting the normal signaling process . This disruption leads to a decrease in heart rate and force of contractions .
Pharmacokinetics
Esmolol, the monomer form, is known for its rapid onset and short duration of action . It is also known to be metabolized quickly, which contributes to its short duration of action .
Result of Action
The action of Esmolol Dimer results in decreased force and rate of heart contractions . This can lead to a state of diastolic ventricular arrest in certain conditions . It also has a significant negative inotropic effect, which is the decrease in the strength of muscular contractions .
Action Environment
The action, efficacy, and stability of Esmolol Dimer can be influenced by various environmental factors. It’s worth noting that the action of Esmolol, the monomer form, is often used in critical care environments such as during surgery or in the treatment of septic shock .
Eigenschaften
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoyl-propan-2-ylamino]propoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O7/c1-22(2)32-18-26(34)20-39-28-12-6-24(7-13-28)10-16-30(36)33(23(3)4)19-27(35)21-40-29-14-8-25(9-15-29)11-17-31(37)38-5/h6-9,12-15,22-23,26-27,32,34-35H,10-11,16-21H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBZZIIOOLKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)N(CC(COC2=CC=C(C=C2)CCC(=O)OC)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98903-89-0 |
Source


|
| Record name | Esmolol dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESMOLOL DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813ZHJ4G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the chemical structure of Esmolol dimer and how was it characterized?
A1: Esmolol dimer is a byproduct formed during Esmolol hydrochloride synthesis. Its structure was elucidated using spectroscopic techniques. The study employed ¹H NMR, IR, and Mass spectrometry to confirm its identity []. The systematic name provided in the research paper is Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino) propoxy) phenyl)-N-isopropyl propanamido) propoxy)phenyl)propanoate.
Q2: What analytical methods were used to detect Esmolol dimer?
A2: The researchers utilized gradient High-Performance Liquid Chromatography (HPLC) to detect and quantify Esmolol dimer alongside other impurities present in synthesized Esmolol hydrochloride []. The specific gradient conditions were not detailed in the provided abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)

